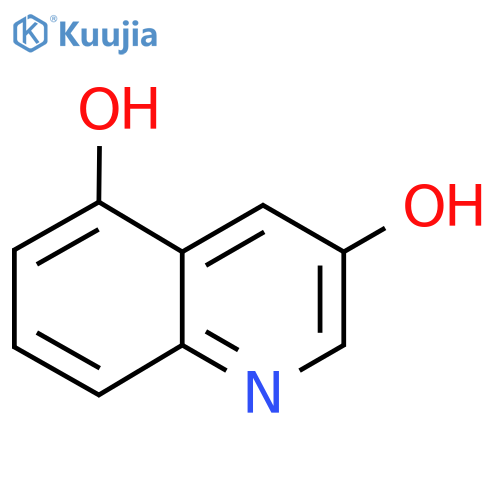Cas no 36970-48-6 (3,5-Quinolinediol)

3,5-Quinolinediol structure
商品名:3,5-Quinolinediol
CAS番号:36970-48-6
MF:C9H7NO2
メガワット:161.157382249832
CID:4822608
3,5-Quinolinediol 化学的及び物理的性質
名前と識別子
-
- 3,5-dihydroxyquinoline
- 3,5-Quinolinediol
- Quinoline-3,5-diol
- OC=1C=NC2=CC=CC(=C2C1)O
- J3.544.523D
-
- インチ: 1S/C9H7NO2/c11-6-4-7-8(10-5-6)2-1-3-9(7)12/h1-5,11-12H
- InChIKey: JXONUFMWLOJGIV-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC2C1=CC(=CN=2)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- トポロジー分子極性表面積: 53.4
- 疎水性パラメータ計算基準値(XlogP): 1.9
3,5-Quinolinediol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000185-250mg |
3,5-Dihydroxyquinoline |
36970-48-6 | 98% | 250mg |
785.46 USD | 2021-06-01 | |
| Alichem | A189000185-1g |
3,5-Dihydroxyquinoline |
36970-48-6 | 95% | 1g |
$2230.00 | 2023-09-02 | |
| Alichem | A189000185-500mg |
3,5-Dihydroxyquinoline |
36970-48-6 | 98% | 500mg |
1,186.41 USD | 2021-06-01 |
3,5-Quinolinediol 関連文献
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
36970-48-6 (3,5-Quinolinediol) 関連製品
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 61549-49-3(9-Decenenitrile)
- 2230780-65-9(IL-17A antagonist 3)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
